molecular formula C15H13ClFNO3 B1300697 (Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium

(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium

Cat. No.: B1300697
M. Wt: 309.72 g/mol
InChI Key: HCWLTBHKVVRXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium typically involves multiple steps. One common method includes the initial preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with 2,4-dihydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, (Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may allow for the design of drugs with specific target interactions, potentially leading to new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various biochemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzylamine
  • 2-chloro-6-fluorobenzaldehyde

Uniqueness

What sets (Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C15H13ClFNO3

Molecular Weight

309.72 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-3-hydroxy-4-[[hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H13ClFNO3/c1-18(21)8-9-5-6-14(19)11(15(9)20)7-10-12(16)3-2-4-13(10)17/h2-6,8,20-21H,7H2,1H3

InChI Key

HCWLTBHKVVRXAP-UHFFFAOYSA-N

Canonical SMILES

CN(C=C1C=CC(=O)C(=C1O)CC2=C(C=CC=C2Cl)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.